N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

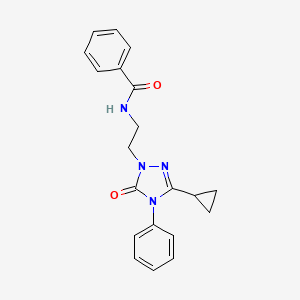

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3, a phenyl ring at position 4, and an ethyl-linked benzamide moiety. The triazolone ring system is known for its bioisosteric properties, enabling hydrogen bonding and π-π interactions in biological targets .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(16-7-3-1-4-8-16)21-13-14-23-20(26)24(17-9-5-2-6-10-17)18(22-23)15-11-12-15/h1-10,15H,11-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXABBAKQEWHQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a benzamide moiety. Its molecular formula is with a molecular weight of 418.5 g/mol. The structural features suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S2 |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 1396707-19-9 |

Anticancer Activity

Research indicates that compounds with triazole and phenyl rings often exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are pivotal in regulating cell survival and death.

Case Study:

A study evaluating the cytotoxic effects of various triazole compounds demonstrated that the compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity against multiple cancer cell lines .

Antimicrobial Activity

The presence of the triazole ring has also been associated with antimicrobial properties. Compounds containing this moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Research Findings:

In vitro studies revealed that derivatives similar to this compound displayed significant antibacterial activity, with some compounds outperforming traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-containing compounds highlights several key factors influencing their biological activity:

- Substituents on the Triazole Ring: Electron-donating groups enhance activity by stabilizing the compound's interaction with target proteins.

- Phenyl Ring Modifications: The position and type of substituents on the phenyl ring can significantly affect potency and selectivity for biological targets.

- Linker Length: The ethylene linker between the triazole and benzamide moieties plays a crucial role in determining the spatial orientation necessary for optimal binding to target sites.

Comparison with Similar Compounds

This section evaluates structural analogs from patent literature () and computational data () to highlight key differences in substituents, physicochemical properties, and inferred bioactivity.

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Triazolone Core Modifications: The target compound and VU0540616-1 share a 3-cyclopropyl-4-phenyl triazolone core, but VU0540616-1 replaces benzamide with a benzothiazole carboxamide . This substitution increases hydrogen bond acceptors (5 vs. 4 in the target compound) and molecular complexity (topological polar surface area: 106 vs. Carfentrazone-ethyl, a commercial herbicide, features a triazolinone ring with difluoromethyl and dichlorophenyl groups, paired with an ethyl ester. The ester group enhances hydrophobicity, favoring herbicidal activity via cuticle penetration .

Benzamide Derivatives: Compounds 15 and 55 () replace the benzamide’s phenyl ring with thienylmethylthio groups. The sulfur atom in thienyl groups may improve metabolic stability or modulate electronic properties, while the pyridinylamino or benzothiazolylamino substituents introduce additional hydrogen-bonding sites .

Linker Flexibility :

- The ethyl linker in the target compound provides conformational flexibility, which is absent in rigid analogs like VU0540616-1. Rotatable bond counts (6 in the target vs. 5 in VU0540616-1) suggest differences in entropic penalties during binding .

Computed Physicochemical Properties

Table 2: Computed Properties of VU0540616-1 vs. Inferred Data for the Target Compound

The benzothiazole carboxamide in VU0540616-1 increases polarity compared to the target compound’s benzamide, suggesting divergent solubility profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.